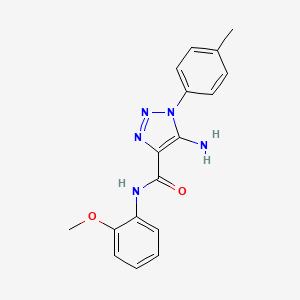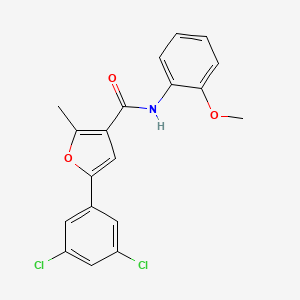![molecular formula C24H29N3O4 B4621382 2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-1-propanone](/img/structure/B4621382.png)
2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-1-propanone
Descripción general
Descripción
2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-1-propanone is a useful research compound. Its molecular formula is C24H29N3O4 and its molecular weight is 423.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.21580641 g/mol and the complexity rating of the compound is 583. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral Activity
The chemical compound 2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-1-propanone, due to its structural similarities with bis(heteroaryl)piperazine (BHAP) derivatives, has potential applications in antiviral research. BHAP derivatives have shown significant potency against HIV-1 reverse transcriptase, making them a focus for the development of non-nucleoside HIV-1 reverse transcriptase inhibitors. Through structural modification, such compounds have achieved 10-100-fold greater potency than previous iterations, leading to clinical evaluations for HIV treatment (Romero et al., 1994).
Synthetic Methodology
The compound also finds relevance in synthetic chemistry, where enamines derived from similar structures react with derivatives of 2-hydroxybenzaldehyde to produce chromanones and chroman-4-ols. These reactions, involving various amines and aldehydes, contribute to the synthesis of a wide range of organic compounds, showcasing the versatility of piperazine and its derivatives in synthetic organic chemistry (Dean, Varma, & Varma, 1983).
Material Science Applications
In material science, derivatives similar to the compound have been utilized for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach involves using renewable compounds to introduce phenolic functionalities, which are further reacted with bio-based amines to form benzoxazine end-capped molecules. Such methodologies pave the way for sustainable material development, offering alternatives to traditional phenol-based systems (Trejo-Machin et al., 2017).
Pharmaceutical Synthesis
Pharmaceutical synthesis is another application area, where the synthesis of related compounds involves steps like acetylation protection and reaction with piperazine. These methodologies result in compounds with potential therapeutic applications, demonstrating the role of such chemical structures in drug development processes (Wang Xiao-shan, 2011).
Anticancer and Enzyme Inhibition
Moreover, novel Mannich bases containing piperazine structures have been synthesized for evaluating their cytotoxic/anticancer and enzyme inhibitory effects. These studies reveal the compound's potential in leading to new designs for cancer therapy and enzyme inhibition, showcasing the broader implications in medical and biochemical research (Gul et al., 2019).
Propiedades
IUPAC Name |
2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4/c1-31-21-9-5-3-7-18(21)22(27-12-10-26(11-13-27)14-15-28)24(30)23(29)19-16-25-20-8-4-2-6-17(19)20/h2-9,16,22,24-25,28,30H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLJUZYSORRCLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C(C(=O)C2=CNC3=CC=CC=C32)O)N4CCN(CC4)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-chloro-4-fluorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4621299.png)

![2-[(4-Benzyl-5-heptyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B4621324.png)
![N-(3-methylphenyl)-N'-[1-(4-propylphenyl)ethyl]thiourea](/img/structure/B4621334.png)
![5-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide](/img/structure/B4621341.png)
![2-(4-NITROPHENOXY)-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PROPANONE](/img/structure/B4621343.png)
![1-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B4621349.png)
![2-(3-{2-[(3,4-dimethylphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B4621354.png)
![3-amino-N-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4621362.png)
![1-{4-Amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-3-(1,3-benzothiazol-2-ylsulfanyl)propan-2-one](/img/structure/B4621364.png)
![N-{4-[({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)amino]phenyl}acetamide](/img/structure/B4621366.png)
![N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4621388.png)

![(5E)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1-(3-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4621402.png)
